molecular formula C8H12BrNO2 B8272922 3-Bromo-6,6-dimethyl-azepane-2,4-dione

3-Bromo-6,6-dimethyl-azepane-2,4-dione

Cat. No. B8272922
M. Wt: 234.09 g/mol
InChI Key: HKKRPEUXDDSJBC-UHFFFAOYSA-N
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Patent
US08093238B2

Procedure details

To a solution of 6,6-dimethylazepan-2,4-dione (10.0 g, 64.5 mmol) in glacial acetic acid (160 mL) was added bromine (3.3 mL, 64.5 mmol) dropwise. The reaction mixture was stirred at r.t. for 1 h. The resulting precipitate was collected by filtration to give the title compound (16.83 g, quantitative) as a white solid. δH (DMSO-d6) 0.86 (3H, s), 0.99 (3H, s), 2.31 (1H, d, J 11.7 Hz), 2.73 (1H, d, J 11.7 Hz), 2.75 (1H, dd, J 15.2, 6.6 Hz), 3.31 (1H, dd, J 15.2, 6.6 Hz), 5.77 (1H, s), 8.40 (1H, t, J 6.2 Hz). LCMS (ES+) 234/236 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:8][NH:7][C:6](=[O:9])[CH2:5][C:4](=[O:10])[CH2:3]1.[Br:12]Br>C(O)(=O)C>[Br:12][CH:5]1[C:4](=[O:10])[CH2:3][C:2]([CH3:11])([CH3:1])[CH2:8][NH:7][C:6]1=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(CC(CC(NC1)=O)=O)C
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1C(NCC(CC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.83 g
YIELD: CALCULATEDPERCENTYIELD 111.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.